4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which includes “4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide”, involves a series of steps. These compounds are rationally designed, synthesized, and their structures are characterized by 1H NMR, 13C NMR, and HRMS . A practical method for the synthesis of pyrazole-4-carboxamides has been provided and evaluated for their antifungal activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains functional groups such as an amide group and an amino group .Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of diverse heterocyclic derivatives, showcasing its versatility as a precursor for creating pyrazolo[3,4-d]pyrimidin-4(5H)-ones and other related structures. Miyashita et al. (1990) demonstrated its utility in producing pyrazolo[3,4-d]pyrimidin derivatives, which are of interest due to their potential biological activities (Miyashita, Iijima, Higashino, & Matsuda, 1990). Additionally, Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from similar compounds, indicating a broad scope for chemical transformations and applications in drug discovery (Hassan, Hafez, & Osman, 2014).
Biological Activity
Several studies have investigated the biological activities of derivatives synthesized from this compound. For example, Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with promising antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Agrochemical Applications
In addition to medicinal chemistry, the compound's derivatives have found applications in agrochemistry. Ohno et al. (2010) discovered insecticidal activity in 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives, showcasing the potential for developing new pesticides (Ohno, Nagaoka, Hirai, Uchida, Kochi, Yamada, & Tokumura, 2010).
Mechanism of Action
Target of Action
The primary target of the compound 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is the Succinate Dehydrogenase (SDH) protein . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
This compound interacts with its target, the SDH protein, through hydrogen bonding and π-π stacking interactions . This interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone .
Biochemical Pathways
By inhibiting the SDH protein, this compound disrupts the citric acid cycle and the electron transport chain . These are crucial biochemical pathways for energy production within cells. The downstream effects of this disruption include a decrease in ATP production, leading to energy depletion in the pathogen cells .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain fungi. For instance, it has shown more than 90% inhibition against Alternaria solani at a concentration of 100 μg/mL . This suggests that the compound has potent antifungal activity.
Properties
IUPAC Name |
4-amino-1-ethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-11-4-5(8)6(10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQXMZSIIMYFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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